2-Ethylquinolin-4-amine
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Overview
Description
2-Ethylquinolin-4-amine is a heterocyclic aromatic amine derived from quinoline Quinoline is a nitrogen-containing compound with a double-ring structure, consisting of a benzene ring fused with a pyridine ring The addition of an ethyl group at the second position and an amine group at the fourth position of the quinoline ring results in this compound
Mechanism of Action
Target of Action
Quinoline derivatives have been reported to exhibit anticancer activity against non-small cell lung cancer cell lines
Mode of Action
The exact mode of action of 2-Ethylquinolin-4-amine is currently unknown. Quinoline derivatives have been reported to interact with various cellular targets, leading to changes in cell function . For instance, some quinoline derivatives have been found to inhibit the PI3K/AKT/mTOR pathway proteins, which play a crucial role in cell survival and proliferation
Biochemical Pathways
Given the potential anticancer activity of quinoline derivatives, it is possible that this compound may affect pathways related to cell proliferation and apoptosis
Pharmacokinetics
The pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy . Therefore, understanding the ADME properties of this compound would be crucial for assessing its potential as a therapeutic agent.
Result of Action
Given the potential anticancer activity of quinoline derivatives, it is plausible that this compound may induce changes in cell proliferation and apoptosis
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as temperature, pH, and the presence of other molecules can affect the stability and activity of a compound. Additionally, the physiological environment within the body, including the presence of other drugs, can also influence the action of a compound. Therefore, understanding how environmental factors influence the action of this compound would be crucial for assessing its potential therapeutic efficacy.
Biochemical Analysis
Biochemical Properties
2-Ethylquinolin-4-amine, as a quinoline derivative, may interact with various enzymes, proteins, and other biomolecules . Quinolines are known to have several beneficial effects, acting as electron carriers in photosynthesis and as molecules preventing and treating several illnesses
Cellular Effects
Quinoline derivatives have been found to have effects on various types of cells and cellular processes . For instance, some quinoline derivatives have shown activity against non-small cell lung cancer cell line, A549
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylquinolin-4-amine can be achieved through various methods. One common approach involves the cyclization of aniline derivatives with aldehydes or ketones under acidic conditions. For instance, the reaction of 2-ethyl aniline with 4-chloroquinoline in the presence of a base such as potassium carbonate can yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Ethylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
2-Ethylquinolin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoline: The parent compound, lacking the ethyl and amine groups.
2-Methylquinolin-4-amine: Similar structure with a methyl group instead of an ethyl group.
4-Aminoquinoline: Lacks the ethyl group but has the amine group at the fourth position.
Uniqueness: 2-Ethylquinolin-4-amine is unique due to the presence of both the ethyl and amine groups, which confer distinct chemical and biological properties. The ethyl group increases the compound’s lipophilicity, enhancing its ability to cross cell membranes, while the amine group allows for hydrogen bonding and electrostatic interactions with biological targets.
Properties
IUPAC Name |
2-ethylquinolin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-8-7-10(12)9-5-3-4-6-11(9)13-8/h3-7H,2H2,1H3,(H2,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZUBAHTVWPZJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2C(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7176-11-6 |
Source
|
Record name | 2-ethylquinolin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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